6-Amino-2-fluoro-3-hydroxybenzoic acid
Description
6-Amino-2-fluoro-3-hydroxybenzoic acid (CAS: 1785173-26-3) is a fluorinated benzoic acid derivative with amino (-NH₂), fluoro (-F), and hydroxy (-OH) substituents at positions 6, 2, and 3, respectively. Its molecular formula is C₇H₆FNO₃, and it exhibits a molecular weight of 173.12 g/mol.
Properties
Molecular Formula |
C7H6FNO3 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
6-amino-2-fluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6FNO3/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,10H,9H2,(H,11,12) |
InChI Key |
RCCKVCQYEICECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)C(=O)O)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-fluoro-3-hydroxybenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 2-fluoro-3-hydroxybenzoic acid, followed by reduction of the nitro group to an amino group. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reduction with agents like tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of 6-Amino-2-fluoro-3-hydroxybenzoic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, ensuring consistent product quality and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkylamine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 6-Amino-2-fluoro-3-oxobenzoic acid.
Reduction: 6-Alkylamino-2-fluoro-3-hydroxybenzoic acid.
Substitution: 6-Amino-2-methoxy-3-hydroxybenzoic acid.
Scientific Research Applications
6-Amino-2-fluoro-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Amino-2-fluoro-3-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or activating their function. The fluorine atom can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between 6-amino-2-fluoro-3-hydroxybenzoic acid and similar compounds:
Physicochemical Properties
Substituent positions and types significantly influence properties such as solubility, acidity (pKa), and lipophilicity (LogP):
| Property | Target Compound | 6-Amino-2-chloro-3-F | 4-Amino-3-OH | 6-F-formyl-3-OH |
|---|---|---|---|---|
| Estimated pKa (COOH) | ~2.5 | ~2.8 | ~2.3 | ~2.1 (formyl EWG*) |
| LogP | ~0.5 | ~1.2 | ~0.3 | ~0.7 |
| Solubility | Moderate (polar groups) | Low (Cl, F) | High (meta-OH) | Moderate (CHO) |
*EWG = Electron-withdrawing group.
Key Observations :
- Positional Isomerism: 4-Amino-3-hydroxybenzoic acid, a positional isomer, has distinct electronic effects due to the amino group at position 4, which may alter hydrogen-bonding patterns compared to the target compound .
- Functional Group Reactivity: The formyl group in 6-fluoro-2-formyl-3-hydroxybenzoic acid introduces aldehyde reactivity (e.g., nucleophilic addition), absent in the amino-substituted target compound .
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